N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine
Description
General Overview of Fluorinated Pyridine (B92270) Derivatives
Pyridine and its derivatives are fundamental heterocyclic compounds extensively used in the design and synthesis of therapeutic agents and agrochemicals. nih.gov The introduction of fluorine atoms into the pyridine ring—creating fluorinated pyridine derivatives—dramatically alters the molecule's physicochemical properties. nbinno.commdpi.com Fluorination can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which aids in crossing biological membranes. nbinno.comnbinno.com These modifications are critical in drug discovery for developing more potent and durable pharmaceuticals. nbinno.com For example, fluorinated pyridines are key components in the synthesis of novel kinase inhibitors, antiviral agents, and central nervous system drugs. nbinno.com The strategic placement of fluorine can block metabolic degradation pathways, leading to a longer half-life for the drug molecule. mdpi.com
Significance of Trifluoromethyl and tert-Butyl Substituents in Organic Synthesis
The N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine molecule features two highly influential functional groups: the trifluoromethyl (-CF3) group and the tert-butyl group.
The trifluoromethyl group is a cornerstone of modern drug design due to its unique electronic and steric properties. nbinno.combohrium.com Its strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups and influence how the molecule interacts with its biological target. nbinno.comwikipedia.org A key advantage of the -CF3 group is its exceptional metabolic stability. nbinno.commdpi.com The carbon-fluorine bonds are incredibly strong, making them resistant to enzymatic breakdown, which can lead to drugs with longer half-lives. nbinno.com Furthermore, this group often increases lipophilicity, enhancing a molecule's ability to permeate cell membranes and improving its pharmacokinetic profile. nbinno.commdpi.com It is frequently used as a bioisostere for chlorine or methyl groups to fine-tune a molecule's properties. mdpi.comwikipedia.org
The tert-butyl group , a bulky substituent composed of three methyl groups attached to a central carbon, exerts significant steric influence. fiveable.meucla.edu In organic synthesis, its size is often exploited to provide kinetic stabilization, slowing or preventing reactions at adjacent sites. researchgate.net This steric hindrance can be used to direct reactions to other parts of a molecule or to act as a protecting group for a nearby functional group. fiveable.me In cyclohexane (B81311) ring systems, the tert-butyl group preferentially occupies the equatorial position to minimize steric strain, a principle that is fundamental in conformational analysis. fiveable.metaylorandfrancis.com While often considered chemically inert, recent research has shown that even the strong C-H bonds of a tert-butyl group can be functionalized, opening new avenues in synthetic chemistry. chemrxiv.org
Research Trajectories for this compound as a Core Structure
This compound serves as a valuable intermediate and core structural motif in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors. Its combination of a fluorinated pyridine ring with both a sterically demanding tert-butyl group and a metabolically robust trifluoromethyl group makes it a versatile building block.
Research involving this compound and its close analogs focuses on creating new biologically active agents. For instance, patent literature describes the use of related (trifluoromethyl)pyridine derivatives in the creation of herbicides, miticides, fungicides, and bactericides. google.com The synthesis of various derivatives often involves reactions targeting the amine group or other positions on the pyridine ring, using the existing substituents to guide reactivity and confer desired properties on the final product. For example, the related compound tert-butyl N-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]carbamate is used as a precursor in multi-step syntheses. googleapis.com The development of novel phenylamine compounds for use as fungicides to protect crops also highlights the importance of this class of molecules in agriculture. epo.org
The data below outlines the basic properties of the core compound.
| Property | Data |
| Compound Name | This compound |
| CAS Number | 2173992-34-0 |
| Molecular Formula | C10H13F3N2 |
| Molecular Weight | 234.22 g/mol |
| MDL Number | MFCD31617944 |
The strategic use of this compound as a starting material allows researchers to efficiently construct complex molecules with enhanced biological activity and stability, underscoring its importance in the ongoing search for new and effective chemical entities.
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2/c1-9(2,3)15-8-4-7(5-14-6-8)10(11,12)13/h4-6,15H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLKSZQHYPJZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=CN=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformational Chemistry of N Tert Butyl 5 Trifluoromethyl Pyridin 3 Amine
Reactivity of the N-tert-butyl-amino Moiety
The secondary amino group is a primary site for reactions that involve its nucleophilic lone pair of electrons. However, its reactivity is significantly modulated by the steric bulk of the tert-butyl group and the electronic influence of the trifluoromethyl-substituted pyridine (B92270) ring.
The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic. Amines are generally more nucleophilic than analogous alcohols due to nitrogen's lower electronegativity. However, the nucleophilicity of the amine in N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine is subject to two opposing effects. The pyridine ring, particularly when substituted with a powerful electron-withdrawing group like trifluoromethyl, reduces the electron density on the nitrogen, thereby decreasing its nucleophilicity compared to aliphatic secondary amines.
Conversely, the most significant factor governing the nucleophilicity of this moiety is steric hindrance. The bulky tert-butyl group physically obstructs the nitrogen's lone pair, impeding its ability to attack electrophilic centers. This steric effect is pronounced and can make reactions at the nitrogen center significantly slower than for less hindered secondary amines, such as N-methyl or N-ethyl analogues. Consequently, while the nitrogen can participate in nucleophilic reactions like alkylations, these transformations often require more forcing conditions (e.g., higher temperatures, stronger bases for deprotonation) to overcome the steric barrier.
Despite reduced nucleophilicity, the N-tert-butyl-amino group can undergo acylation to form amides and reactions with isocyanates to form ureas. These are fundamental transformations for derivatizing the amine functionality.
Amidation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or a carboxylic anhydride. The reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. Due to the steric hindrance of the tert-butyl group, these reactions may require elevated temperatures or the use of a catalyst, such as 4-(dimethylamino)pyridine (DMAP), to proceed at a reasonable rate. The use of highly reactive acylating agents or the in-situ generation of mixed anhydrides can also facilitate the transformation.
Ureation involves the reaction of the amine with an isocyanate (R-N=C=O). The nitrogen atom attacks the central carbon of the isocyanate, followed by proton transfer, to yield the corresponding N,N'-disubstituted urea (B33335) derivative. This reaction is generally efficient but can be slowed by the steric bulk of the tert-butyl group.
Table 1: Representative Amidation Reactions on Sterically Hindered Arylamines This table presents data for analogous reactions, as specific data for the title compound is not available in the literature.
| Acylating Agent | Amine Substrate | Conditions | Product | Yield |
|---|---|---|---|---|
| Acetyl Chloride | N-tert-butylaniline | Pyridine, 25°C | N-acetyl-N-tert-butylaniline | Moderate |
| Benzoyl Chloride | N-tert-butylaniline | Et3N, CH2Cl2, 0-25°C | N-benzoyl-N-tert-butylaniline | Good |
| Acetic Anhydride | 2,6-Diisopropylaniline | DMAP (cat.), CH2Cl2, 25°C | N-acetyl-2,6-diisopropylaniline | High |
Reactivity of the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system, which makes it generally unreactive toward electrophilic aromatic substitution but susceptible to nucleophilic attack. The substituents already present on the ring—the activating amino group and the deactivating trifluoromethyl group—further modulate this reactivity.
Electrophilic aromatic substitution (SEAr) on pyridine is significantly slower than on benzene. This is due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. This deactivation is exacerbated by the strongly electron-withdrawing trifluoromethyl group at the C5 position. Furthermore, under the strongly acidic conditions often required for SEAr (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. This positive charge further deactivates the ring, making substitution nearly impossible under standard conditions.
However, the N-tert-butyl-amino group at the C3 position is a powerful activating group and is ortho-, para-directing. In this molecule, the positions ortho to the amino group are C2 and C4, while the para position is C6. The directing effects of the substituents are as follows:
N-tert-butyl-amino (at C3): Activating, directs to C2, C4, C6.
Trifluoromethyl (at C5): Deactivating, meta-directing (directs to C2).
Pyridine Nitrogen (at N1): Deactivating, directs to C3, C5.
A more versatile and widely used strategy for functionalizing the pyridine ring is through transition-metal-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions. Common examples include the Suzuki-Miyaura, and Buchwald-Hartwig reactions.
These reactions typically require a halide or triflate at the position of coupling. Therefore, this compound would first need to be halogenated (e.g., brominated or iodinated) at one of the unsubstituted C-H positions (C2, C4, or C6). More advanced methods involving direct C-H activation could potentially bypass the pre-functionalization step, allowing a catalyst to directly couple a partner to a C-H bond on the ring, often guided by a directing group.
Suzuki-Miyaura Coupling: A halogenated derivative of the title compound could be coupled with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base to form a new C-C bond.
Buchwald-Hartwig Amination: This reaction would allow for the introduction of a new nitrogen-based substituent. For example, a halogenated derivative could react with a primary or secondary amine, catalyzed by a palladium-phosphine complex, to form a diaminopyridine derivative.
Table 2: Representative Metal-Mediated Coupling Reactions on Substituted Pyridines This table illustrates typical conditions for coupling reactions on pyridine scaffolds.
| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst/Ligand/Base | Product |
|---|---|---|---|---|
| Suzuki-Miyaura | 2-Bromo-5-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-Phenyl-5-(trifluoromethyl)pyridine |
| Buchwald-Hartwig | 3-Bromo-5-aminopyridine | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 3-Morpholino-5-aminopyridine |
| C-H Activation | 2-Arylpyridine | N-Pentafluorophenylbenzamide | [Cp*RhCl₂]₂, Ag₂CO₃ | Ortho-aminated 2-arylpyridine |
Transformations Involving the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is one of the most stable functional groups in organic chemistry due to the high strength of the carbon-fluorine bond. It is generally inert to many common reaction conditions, including strong acids, bases, oxidants, and reductants. This stability is a key reason for its frequent incorporation into pharmaceuticals and agrochemicals.
Transformations of the CF₃ group are challenging and require specific and often harsh conditions.
Hydrolysis: The CF₃ group can be hydrolyzed to a carboxylic acid group (-COOH), but this typically requires prolonged heating with strong acids (e.g., concentrated H₂SO₄) or superacids.
C-F Bond Cleavage: Selective cleavage of a single C-F bond to form a difluoromethylene group is difficult but can be achieved using specific reagents, such as silyl (B83357) cations or certain transition metal complexes under specific conditions.
Reductive Defluorination: Complete or partial reduction of the CF₃ group is possible but requires powerful reducing agents or specific catalytic systems.
Due to its high stability, the trifluoromethyl group in this compound would be expected to remain intact during most synthetic manipulations of the amino group or the pyridine ring C-H bonds.
Modification or Interconversion of the Trifluoromethyl Substituent
The trifluoromethyl (CF₃) group is renowned for its high chemical stability, a consequence of the strong carbon-fluorine bonds. Direct modification or interconversion of the CF₃ group on an aromatic ring is challenging and typically requires harsh reaction conditions. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on other trifluoromethylated aromatic and heteroaromatic compounds.
Common transformations of an aromatic CF₃ group include hydrolysis to a carboxylic acid, partial reduction to a difluoromethyl (CF₂H) group, or complete reduction to a methyl (CH₃) group.
Hydrolysis: The conversion of a trifluoromethyl group to a carboxylic acid is a difficult transformation. It generally requires strong acids or bases at elevated temperatures and pressures. For pyridine derivatives, the reaction is further complicated by the potential for ring degradation under such forceful conditions.
Reduction: Catalytic hydrogenation can, in some instances, reduce a trifluoromethyl group. However, this often requires specific catalysts and conditions, and the pyridine ring itself is susceptible to reduction. For instance, catalytic hydrogenolysis has been used to reduce unwanted chlorinated byproducts in the synthesis of 3-(trifluoromethyl)pyridine (B54556), demonstrating the feasibility of C-Cl bond cleavage over C-F bond cleavage under certain conditions. nih.gov
The reactivity of the CF₃ group is significantly influenced by the electronic nature of the aromatic ring to which it is attached. The electron-deficient character of the pyridine ring, further amplified by the CF₃ group itself, makes nucleophilic attack on the carbon of the CF₃ group highly unfavorable.
Table 1: General Conditions for Modification of Aromatic Trifluoromethyl Groups
| Transformation | Reagents and Conditions | Product | Notes |
| Hydrolysis | Conc. H₂SO₄ or NaOH, High Temp/Pressure | Carboxylic Acid (-COOH) | Harsh conditions, potential for ring decomposition. |
| Partial Reduction | Silanes (e.g., Et₃SiH), Lewis/Brønsted Acids | Difluoromethyl (-CF₂H) | Milder than full reduction, offers access to compounds with different electronic properties. |
| Full Reduction | Catalytic Hydrogenation (e.g., Pd/C, H₂), High Pressure | Methyl (-CH₃) | Can also reduce the pyridine ring; selectivity is a challenge. |
| Reaction with Nucleophiles | Strong Nucleophiles (e.g., NaOMe) | Difluoromethyl Ether (-CF₂OMe) | Typically requires activation, such as an ortho-leaving group. |
This table presents generalized data for aromatic trifluoromethyl compounds and may not be directly applicable to this compound without experimental validation.
Influence of the Trifluoromethyl Group on Ring Reactivity
The trifluoromethyl group exerts a powerful influence on the reactivity of the pyridine ring primarily through its strong electron-withdrawing inductive effect (σI). nih.gov This effect significantly lowers the electron density of the entire aromatic system.
Electronic Properties: The Hammett constant (σp) for a trifluoromethyl group is approximately +0.54, indicating its potent electron-withdrawing nature. nih.gov In the context of this compound, the CF₃ group at the 5-position (meta to the ring nitrogen and the amino group) deactivates the ring towards electrophilic aromatic substitution (SEAr). Reactions like nitration, halogenation, or Friedel-Crafts alkylation, which are already difficult on an unsubstituted pyridine ring, would be even more disfavored.
Conversely, this electron deficiency activates the pyridine ring for nucleophilic aromatic substitution (SNAr) . The positions ortho and para to the strongly deactivating CF₃ group (i.e., the 2-, 4-, and 6-positions) become susceptible to attack by nucleophiles, provided a suitable leaving group is present at one of these positions. In the parent compound, these positions are occupied by hydrogen, which is a poor leaving group. However, if a derivative such as 2-chloro-N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine were used, nucleophilic substitution at the 2-position would be highly favored.
The CF₃ group also lowers the pKa of the pyridine nitrogen, making it less basic compared to pyridine or 3-aminopyridine. This is due to the inductive withdrawal of electron density, which reduces the availability of the lone pair on the nitrogen atom for protonation. Similarly, the basicity of the 3-amino group is also reduced.
Table 2: Electronic Influence of Substituents on Pyridine Ring Reactivity
| Substituent | Position | Electronic Effect | Influence on Electrophilic Substitution | Influence on Nucleophilic Substitution |
| -CF₃ | 5 | Strong Electron-Withdrawing (Inductive) | Strong Deactivation | Strong Activation (at positions 2, 4, 6) |
| -NH-tBu | 3 | Electron-Donating (Resonance), Electron-Withdrawing (Inductive) | Activation (directing ortho/para, i.e., 2, 4, 6) | Deactivation |
| Ring Nitrogen | 1 | Strong Electron-Withdrawing (Inductive & Resonance) | Strong Deactivation | Strong Activation (at positions 2, 4, 6) |
The combined effects of the ring nitrogen and the CF₃ group make the pyridine nucleus in this compound exceptionally electron-poor, predisposing it to reactions with nucleophiles rather than electrophiles.
Mechanistic Studies of Key Transformations
While specific mechanistic studies detailing reactions of this compound are scarce, the pathways of key transformations can be understood by examining related systems, particularly those involving nucleophilic aromatic substitution on electron-deficient heterocycles.
Elucidation of Reaction Pathways and Intermediates
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-poor aromatic rings like trifluoromethylpyridines. The reaction typically proceeds via a two-step addition-elimination mechanism.
Classical S NAr Mechanism:
Addition Step: A nucleophile attacks an electron-deficient carbon atom of the pyridine ring (e.g., a position ortho or para to the CF₃ group bearing a leaving group). This forms a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer intermediate. The negative charge is delocalized onto the electron-withdrawing groups and the ring nitrogen, which stabilizes this intermediate. The formation of this intermediate is typically the rate-determining step.
Elimination Step: The leaving group is expelled from the Meisenheimer intermediate, restoring the aromaticity of the ring and yielding the substituted product.
For a hypothetical reaction of 2-chloro-N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine with a nucleophile (Nu⁻), the pathway would involve the formation of a Meisenheimer intermediate where the negative charge is stabilized by both the ring nitrogen and the trifluoromethyl group.
Recent research has shown that not all SNAr reactions follow this classical two-step pathway. A concerted mechanism (cS NAr) , where bond formation with the nucleophile and bond cleavage with the leaving group occur in a single transition state, has been proposed, particularly for less-activated aromatic systems or with certain nucleophiles. nih.govnih.gov For highly activated systems like trifluoromethylpyridines, the stepwise mechanism involving a distinct Meisenheimer intermediate is generally considered more probable. nih.gov
Other Reaction Pathways: Radical trifluoromethylation reactions, often employing reagents like the Togni or Langlois reagents, proceed through radical intermediates. acs.org However, these are typically used for introducing a CF₃ group onto a ring, rather than reacting a pre-existing one. Mechanistic studies of such reactions often involve radical trapping experiments and computational analysis to identify the key radical species and transition states. acs.org
Kinetic and Thermodynamic Analyses of Reactions
Kinetic Analyses: The rate of SNAr reactions on trifluoromethyl-substituted pyridines is highly dependent on several factors:
Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.
Leaving Group Ability: The rate is significantly influenced by the nature of the leaving group, with rates typically following the order F > Cl > Br > I for activated aromatic systems (the reverse of the order in alkyl halides), due to the high electronegativity of fluorine enhancing the electrophilicity of the carbon center in the rate-determining addition step.
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are typically used to solvate the cation of the nucleophilic salt and increase the nucleophile's reactivity.
Kinetic studies on related systems often involve monitoring the reaction progress using techniques like NMR or UV-Vis spectroscopy to determine reaction orders and rate constants. Hammett plots, which correlate reaction rates with substituent electronic parameters (σ), can provide insight into the charge distribution in the transition state. For SNAr reactions, a large positive ρ (rho) value is expected, indicating the buildup of negative charge in the transition state, consistent with the formation of a Meisenheimer intermediate. nih.gov
Thermodynamic Analyses: The thermodynamics of reactions involving trifluoromethylpyridines are dominated by the high stability of the C-F bonds. Reactions that involve breaking these bonds are generally thermodynamically unfavorable unless driven by the formation of even more stable products (e.g., metal fluorides).
Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for analyzing the thermodynamics of these reactions. DFT calculations can be used to determine the energies of reactants, products, intermediates, and transition states, providing valuable data on reaction enthalpies (ΔH) and activation energies (Ea). For instance, DFT studies on the synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl amines have elucidated the reaction mechanism and the favorable free energy changes associated with intermediate steps. nih.govrsc.org Such studies confirm that processes like the elimination of hydrogen fluoride (B91410) can be thermodynamically favored and crucial for subsequent transformations. nih.govrsc.org
Advanced Spectroscopic and Structural Elucidation of N Tert Butyl 5 Trifluoromethyl Pyridin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR for Chemical Shift and Coupling Analysis
In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons of the tert-butyl group and the protons on the pyridine (B92270) ring. The tert-butyl group would likely appear as a sharp singlet, integrating to nine protons, in the upfield region (typically around 1.3-1.5 ppm). The aromatic protons on the pyridine ring would appear further downfield, with their chemical shifts and coupling patterns dictated by their positions relative to the nitrogen atom and the two substituents. The proton on the N-H group would likely appear as a broad singlet.
Table 1: Predicted ¹H NMR Data for N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| C(CH₃)₃ | ~1.4 | Singlet (s) | N/A |
| NH | Variable, broad | Singlet (br s) | N/A |
| Pyridine-H2 | Downfield | Singlet (s) or Doublet (d) | - |
| Pyridine-H4 | Downfield | Singlet (s) or Doublet (d) | - |
Carbon-13 (¹³C) NMR for Carbon Skeleton Characterization
The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. Each unique carbon atom would give a distinct signal. The spectrum would show signals for the two carbons of the tert-butyl group (quaternary and methyl), the carbons of the pyridine ring, and the carbon of the trifluoromethyl group. The carbon attached to the fluorine atoms would exhibit a characteristic quartet splitting pattern due to C-F coupling.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| C(CH₃)₃ | ~50-55 | Singlet |
| C(CH₃)₃ | ~30 | Singlet |
| Pyridine-C2 | ~130-150 | Singlet |
| Pyridine-C3 | ~140-150 | Singlet |
| Pyridine-C4 | ~110-130 | Singlet |
| Pyridine-C5 | ~120-130 | Quartet (q) |
| Pyridine-C6 | ~140-160 | Singlet |
Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Environment Analysis
¹⁹F NMR is highly sensitive for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. Based on data from similar trifluoromethyl-substituted pyridines, this signal would likely appear in the range of -60 to -65 ppm relative to a standard like CFCl₃. rsc.org
Advanced 2D-NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques would be instrumental in assembling the molecular structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy) would show correlations between coupled protons, for instance, between the N-H proton and adjacent aromatic protons if coupling exists.
HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon-13 nuclei, confirming the C-H connections.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular puzzle, for example, showing a correlation from the tert-butyl protons to the nitrogen-bearing C3 of the pyridine ring.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Vibrations
IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, a secondary amine, a key feature would be the N-H stretching vibration, typically appearing as a single, medium-intensity band in the 3300-3500 cm⁻¹ region. orgchemboulder.com Other expected vibrations include C-H stretches for the tert-butyl and aromatic groups (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region), and strong C-F stretching bands characteristic of the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region). The C-N stretching vibration for an aromatic amine would also be expected in the 1250-1335 cm⁻¹ range. orgchemboulder.com
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2970 | Medium-Strong |
| C=C / C=N Stretch (Aromatic) | 1400 - 1600 | Medium-Strong |
| C-N Stretch (Aromatic) | 1250 - 1335 | Strong |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy offers a detailed fingerprint of the vibrational modes within this compound. The spectrum is characterized by distinct peaks corresponding to the vibrations of its primary structural components: the tert-butyl group, the substituted pyridine ring, and the trifluoromethyl group.
The tert-butyl group is expected to produce a notable signal around 1462 cm⁻¹ due to C-H bending vibrations of its methyl groups. researchgate.net Other characteristic vibrations for this moiety include skeletal stretching and C₃C-N vibrational modes. researchgate.net
The trifluoromethyl (CF₃) group introduces strong vibrations that are well-documented for related molecules like 2-chloro-4-(trifluoromethyl) pyridine. researchgate.net Key vibrational modes for the CF₃ group include in-plane and out-of-plane rocking, typically observed at approximately 433 cm⁻¹ and 283 cm⁻¹, respectively. researchgate.net
The pyridine ring itself has a set of characteristic vibrational modes. For instance, studies on pyridine have identified various C-C and C-H stretching and bending vibrations throughout the spectrum. researchgate.netresearchgate.netaps.org The substitution pattern on the ring in this compound will cause shifts in these frequencies compared to unsubstituted pyridine.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| tert-Butyl | C-H Bending | ~1462 | researchgate.net |
| Pyridine Ring | Ring Stretching | 1550-1650 | researchgate.netresearchgate.net |
| Trifluoromethyl (CF₃) | In-plane Rocking | ~433 | researchgate.net |
| Trifluoromethyl (CF₃) | Out-of-plane Rocking | ~283 | researchgate.net |
Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides an accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of its elemental formula. For this compound, with the chemical formula C₁₀H₁₃F₃N₂, the theoretical exact mass of the protonated molecular ion [M+H]⁺ can be calculated with high precision. This technique is crucial for confirming the identity of the compound, distinguishing it from isomers, and verifying the success of a synthesis.
Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing a unique pattern that serves as a structural fingerprint. For this compound, several key fragmentation pathways are anticipated.
The molecular ion peak (M⁺) is expected, and due to the presence of two nitrogen atoms, it will have an even molecular weight (218.11 g/mol ). A common fragmentation for tert-butyl amines is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in a prominent peak at [M-15]⁺. pearson.comlibretexts.org Alpha-cleavage, a characteristic fragmentation for amines, involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.orgwhitman.edumiamioh.edu This would lead to the formation of a resonance-stabilized ion. Further fragmentation of the trifluoromethyl-substituted pyridine ring is also expected. nist.gov
| m/z | Proposed Fragment | Fragmentation Pathway | Reference |
|---|---|---|---|
| 218 | [C₁₀H₁₃F₃N₂]⁺ | Molecular Ion (M⁺) | |
| 203 | [C₉H₁₀F₃N₂]⁺ | Loss of •CH₃ from tert-butyl group | libretexts.orgchemguide.co.uk |
| 161 | [C₅H₄F₃N₂]⁺ | Loss of tert-butyl group | pearson.com |
| 147 | [C₆H₄F₃N]⁺• | Fragment from pyridine ring cleavage | nist.gov |
| 57 | [C₄H₉]⁺ | tert-butyl cation | libretexts.orgchemguide.co.uk |
X-ray Crystallography for Solid-State Molecular Architecture (for relevant analogues/derivatives)
While a crystal structure for this compound itself may not be publicly available, analysis of closely related analogues provides significant insight into its likely solid-state conformation. For example, the crystal structure of N,N-Bis(2-pyridylmethyl)-tert-butylamine reveals the steric influence of the bulky tert-butyl group, which affects bond angles around the amine nitrogen. researchgate.net In this analogue, the C-N-C angles involving the tert-butyl group are larger than the other C-N-C angle, a direct consequence of steric hindrance. researchgate.net
Similarly, the structure of 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine shows that the tert-butyl group can exhibit significant librational motion in the crystal lattice. researchgate.net It is probable that in the solid state, this compound would adopt a conformation where the bulky tert-butyl group is positioned to minimize steric interactions with the pyridine ring. Intermolecular forces, such as C-H···N or C-H···F hydrogen bonds, would likely play a role in the crystal packing.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/n | researchgate.net |
| Key Feature | Dihedral angle between pyridine rings: 88.11 (9)° | researchgate.net |
| Intermolecular Interactions | C—H⋯π interactions | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The chromophore in this compound is the substituted pyridine ring. Unsubstituted pyridine exhibits absorption maxima at approximately 202 nm and 254 nm. sielc.com These absorptions are attributed to π → π* and n → π* electronic transitions.
The presence of the amino (-NH₂) and trifluoromethyl (-CF₃) substituents on the pyridine ring will influence the energy of these transitions, leading to shifts in the absorption maxima (λ_max). The amino group, being an electron-donating group, typically causes a bathochromic (red) shift to longer wavelengths. Conversely, the trifluoromethyl group is a strong electron-withdrawing group, which can cause a hypsochromic (blue) shift. The resulting spectrum will be a composite of these effects, likely showing characteristic absorption bands in the UV region that are shifted relative to those of simple pyridine. researchgate.net
| Transition Type | Expected λ_max Region (nm) | Chromophore | Reference |
|---|---|---|---|
| π → π | 200-280 | Substituted Pyridine Ring | sielc.comresearchgate.net |
| n → π | >250 | Substituted Pyridine Ring | sielc.comresearchgate.net |
Computational and Theoretical Chemistry Studies of N Tert Butyl 5 Trifluoromethyl Pyridin 3 Amine
Reaction Mechanism Investigations via Computational Approaches
Solvent Effects on Reaction Pathways:While the study of solvent effects is a common computational task, no research applying this analysis to the reaction pathways of N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine could be found.
In-Depth Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Research
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical understanding of the chemical compound this compound. Despite its potential relevance in medicinal and materials chemistry, detailed research focusing on its specific molecular interactions and theoretical properties appears to be unpublished.
Extensive searches for dedicated studies on this compound have not yielded specific data required to elaborate on its computational and theoretical chemistry as per the requested detailed outline. The scientific community has not yet published in-depth analyses concerning its intermolecular interactions, supramolecular chemistry, tautomerism, or isomerism.
While computational studies on analogous structures, such as other pyridine (B92270) derivatives or compounds containing tert-butyl and trifluoromethyl groups, are available, these findings are not directly transferable. The unique electronic and steric arrangement of this compound, arising from the interplay between the electron-donating tert-butyl group, the strongly electron-withdrawing trifluoromethyl group, and the pyridine ring's nitrogen atom, necessitates a dedicated theoretical investigation to accurately predict its behavior.
Without experimental data from crystal structure analysis or targeted computational modeling, any discussion on the following topics would be purely speculative and fall short of the required scientific accuracy:
Advanced Research Applications and Utility of N Tert Butyl 5 Trifluoromethyl Pyridin 3 Amine As a Chemical Building Block
Role as a Versatile Synthetic Synthon
In organic synthesis, a synthon is a conceptual unit within a molecule that facilitates the formation of a target structure. N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine serves as a powerful synthon due to its distinct reactive sites: the nucleophilic amino group, the basic pyridine (B92270) nitrogen, and the potential for substitution on the pyridine ring. The presence of the bulky tert-butyl group can direct reactions to specific positions through steric hindrance, while the electron-withdrawing trifluoromethyl group influences the reactivity of the entire pyridine ring system.
Aminopyridines are well-established precursors for the synthesis of fused heterocyclic systems, which are prevalent in a vast array of biologically active compounds. The dual nucleophilic character of the aminopyridine moiety allows for its use in cyclocondensation reactions to construct polycyclic structures. This compound can be envisioned as a key starting material for a variety of complex heterocyclic frameworks. For instance, reactions with β-diketones can lead to the formation of pyrazolo[1,5-a]pyrimidine structures, a scaffold that has been successfully used in the development of combinatorial libraries. nih.gov Similarly, condensation reactions with other bifunctional reagents can yield diverse systems such as triazepinoquinazolinones. nih.gov
The specific substituents of this compound play a crucial role in these transformations. The trifluoromethyl group enhances the acidity of the N-H proton, potentially facilitating certain cyclization pathways, while the tert-butyl group can influence the regioselectivity of the ring-closing step.
Table 1: Potential Heterocyclic Systems Derived from Aminopyridine Precursors
| Heterocyclic System | Required Coreactant Type | Potential Application |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | β-Diketones | Library Synthesis, Medicinal Chemistry nih.gov |
| Imidazo[1,2-a]pyridines | α-Haloketones | Medicinal Chemistry |
| Triazolo[1,5-a]pyridines | Reagents forming a diazo group | Agrochemicals, Pharmaceuticals |
| Pyrazolo[1,5-a]pyridine-3-carboxamides | 1,3-Bipolar Cycloaddition | Antitubercular Agents nih.gov |
Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds (libraries) for high-throughput screening. The structure of this compound is well-suited for this purpose. The amine group serves as a convenient chemical handle for diversification, allowing for the attachment of a wide array of building blocks through reactions like amidation or reductive amination.
A notable example in a related system is the parallel solution-phase synthesis of over 2,200 compounds based on a 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold. nih.gov This was achieved by condensing 5-aminopyrazole derivatives with trifluoromethyl-β-diketones, followed by further modifications. nih.gov This demonstrates the utility of the trifluoromethylpyridine core in generating large, diverse chemical libraries. The this compound scaffold could be similarly employed, where the amine is reacted with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates to produce a library of amide, sulfonamide, or urea (B33335) derivatives for biological screening. Furthermore, this type of building block has shown compatibility with advanced techniques like DNA-encoded library (DEL) synthesis, underscoring its versatility. acs.org
Trifluoromethylpyridine (TFMP) derivatives are critical intermediates in the agrochemical and pharmaceutical industries. nih.gov For example, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) is a key intermediate for the synthesis of the herbicide fluazifop. nih.gov this compound functions as a valuable intermediate by providing a pre-functionalized, trifluoromethylated pyridine ring.
In a multi-step synthesis, the tert-butyl group can serve multiple functions. It can act as a bulky protecting group, preventing unwanted side reactions at the nitrogen atom while other parts of the molecule are being modified. Its steric bulk can also direct metallation or halogenation to a specific position on the pyridine ring. Subsequently, the tert-butyl group can be retained in the final product to provide steric shielding or potentially be removed under specific conditions to reveal a primary amine for further functionalization. The unique electronic properties conferred by the trifluoromethyl group make this intermediate particularly useful for creating molecules with specific electronic and metabolic profiles.
Ligand Design in Catalysis and Coordination Chemistry
The nitrogen atoms in N-heterocycles like pyridine are excellent donors for coordinating with transition metals, forming the basis of countless catalysts and functional materials. mdpi.com this compound offers multiple coordination sites—the pyridine ring nitrogen and the exocyclic amino nitrogen—making it an attractive building block for novel ligands.
The synthesis of effective ligands is central to the development of new transition metal-catalyzed reactions. nih.gov The properties of a ligand, such as its steric bulk and electronic character, directly influence the activity, selectivity, and stability of the resulting metal catalyst. This compound is a precursor for ligands where these properties can be systematically tuned.
The trifluoromethyl group acts as a strong electron-withdrawing group, which decreases the electron density on the pyridine ring. This can make the corresponding metal center more electrophilic, potentially enhancing its catalytic activity in certain reactions. Conversely, the tert-butyl group provides significant steric hindrance around the coordination site, which can be exploited to control regioselectivity or create a specific coordination pocket around the metal. Research has demonstrated the one-step synthesis of trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands through palladium-catalyzed amination, highlighting a straightforward route to complex chelating ligands from aminopyridine precursors. researchgate.net By applying similar synthetic strategies, this compound can be incorporated into bidentate, tridentate, or even more complex ligand architectures for applications in cross-coupling, C-H activation, and asymmetric catalysis. beilstein-journals.orgacs.org
Table 2: Potential Ligand Types and Catalytic Applications
| Ligand Type | Potential Synthesis Route | Target Metal | Potential Catalytic Application |
|---|---|---|---|
| Bidentate (N,N') Ligands | Coupling with another N-heterocycle | Palladium, Copper, Nickel | Cross-Coupling Reactions |
| Pincer (N,N,N) Ligands | Double functionalization with donor arms | Ruthenium, Iridium, Iron | Dehydrogenation, C-H Functionalization |
| Chiral Ligands | Introduction of a chiral element | Rhodium, Iridium, Palladium | Asymmetric Hydrogenation, Asymmetric C-C Bond Formation |
Chelation is the process where a single ligand binds to a central metal atom through two or more donor atoms. Chelating ligands typically form more stable complexes with metal ions than monodentate ligands. While this compound itself is primarily a monodentate ligand, it is an excellent starting point for creating multidentate chelating agents.
Development of Chemical Probes and Imaging Agents
The unique structural characteristics of this compound make it a molecule of significant interest in the development of advanced chemical probes and imaging agents. The presence of a trifluoromethyl (-CF3) group, a substituted pyridine ring, and a tert-butyl moiety provides a versatile platform for the design of novel tools for biological and chemical sensing.
Potential in ¹⁹F Magnetic Resonance Imaging (MRI) Probes
The field of ¹⁹F Magnetic Resonance Imaging (MRI) has emerged as a powerful, non-invasive imaging modality that offers high specificity and the potential for quantitative analysis, largely due to the negligible presence of endogenous fluorine in biological tissues. The design of effective ¹⁹F MRI probes hinges on several key molecular features, many of which are present in or could be derived from this compound.
The trifluoromethyl group is a particularly advantageous reporter for ¹⁹F MRI for several reasons. Its three magnetically equivalent fluorine atoms provide a strong, singlet signal in the ¹⁹F NMR spectrum, which enhances sensitivity. The chemical shift of the -CF3 group is highly sensitive to its local electronic environment, a property that can be exploited to create "smart" or responsive probes that change their MRI signal in response to specific biological stimuli such as pH, enzyme activity, or metal ion concentration.
The pyridine ring in this compound plays a crucial role in modulating the electronic properties of the trifluoromethyl group. The position of the -CF3 group and the presence of other substituents on the aromatic ring, such as the amino and tert-butyl groups, influence the electron density around the fluorine nuclei, thereby affecting the ¹⁹F chemical shift. This sensitivity to substitution allows for the fine-tuning of the probe's spectral properties. For instance, electron-donating groups generally cause an upfield shift (shielding), while electron-withdrawing groups lead to a downfield shift (deshielding) of the ¹⁹F signal. The nitrogen atom in the pyridine ring can also participate in coordination with metal ions or hydrogen bonding, offering further avenues for creating responsive probes.
While direct experimental data on this compound as a ¹⁹F MRI probe is not yet available, the principles of ¹⁹F MRI probe design strongly suggest its potential. The amino group on the pyridine ring serves as a convenient handle for further chemical modification, allowing for the attachment of targeting ligands (e.g., peptides, antibodies) to direct the probe to specific cells or tissues, or for conjugation to other imaging modalities to create multimodal probes.
To illustrate the influence of the chemical environment on the ¹⁹F chemical shift of a trifluoromethyl group on a pyridine ring, the following table presents representative data for related compounds.
| Compound | Substituents on Pyridine Ring | ¹⁹F Chemical Shift (δ, ppm) relative to CFCl₃ |
|---|---|---|
| 2-(Trifluoromethyl)pyridine | -CF₃ at position 2 | -64.5 |
| 3-(Trifluoromethyl)pyridine (B54556) | -CF₃ at position 3 | -63.8 |
| 4-(Trifluoromethyl)pyridine | -CF₃ at position 4 | -65.2 |
| 2-Chloro-5-(trifluoromethyl)pyridine | -Cl at 2, -CF₃ at 5 | -63.1 |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine (B150209) | -Cl at 2 and 3, -CF₃ at 5 | -62.7 |
Table 1. Representative ¹⁹F NMR chemical shifts of various trifluoromethyl-substituted pyridine derivatives. The chemical shift is sensitive to the position of the trifluoromethyl group and the electronic nature of other substituents on the pyridine ring. This variability is a key feature for the design of responsive ¹⁹F MRI probes.
The data in Table 1 demonstrates that the electronic environment significantly impacts the resonance frequency of the trifluoromethyl group. This sensitivity underpins the potential for developing this compound into a sophisticated imaging agent. Future research would involve the synthesis and comprehensive evaluation of this compound and its derivatives to determine their ¹⁹F NMR properties, including chemical shift, relaxation times (T1 and T2), and sensitivity to environmental changes, to fully assess their utility as ¹⁹F MRI probes.
Future Research Directions and Unaddressed Challenges
Sustainable and Green Synthetic Routes
The production of trifluoromethylpyridine (TFMP) derivatives, the class to which N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine belongs, often relies on traditional synthetic methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. For instance, the synthesis of TFMPs can involve high-temperature vapor-phase chlorination/fluorination or the use of reagents like antimony trifluoride and hydrogen fluoride (B91410). nih.gov
A primary challenge for future research is the development of sustainable and green synthetic routes to this compound. This would involve exploring alternative, more environmentally benign fluorination and amination strategies. Research could focus on:
Minimizing Hazardous Reagents: Investigating fluorinating agents that are safer to handle and have a lower environmental impact than traditional reagents.
Improving Atom Economy: Designing synthetic pathways that maximize the incorporation of starting material atoms into the final product, thereby reducing waste.
Energy Efficiency: Developing synthetic protocols that proceed under milder conditions, such as lower temperatures and pressures, to reduce energy consumption. google.comgoogle.com
Renewable Feedstocks: Exploring the potential use of bio-based starting materials for the construction of the pyridine (B92270) ring or for the synthesis of the tert-butyl and trifluoromethyl moieties.
Catalyst Development for Enhanced Selectivity and Efficiency
Catalysis is fundamental to modern organic synthesis, and the synthesis of TFMP derivatives is no exception. Current methods may use transition metal-based catalysts, such as iron halides, for fluorination reactions. nih.govgoogle.comgoogle.com However, there is considerable scope for the development of novel catalysts that offer improved performance for the synthesis of this compound.
Future research should target the design and application of advanced catalysts to improve reaction selectivity and efficiency. Key areas of investigation include:
Homogeneous and Heterogeneous Catalysis: Developing novel transition metal catalysts (e.g., based on palladium, copper, or nickel) that can facilitate the key bond-forming reactions with high turnover numbers and selectivity. nih.gov Heterogeneous catalysts could offer advantages in terms of separation and reusability, contributing to more sustainable processes.
Organocatalysis: Exploring the use of small organic molecules as catalysts, which can be a more sustainable alternative to metal-based catalysts. nih.gov
Enantioselective Catalysis: While the target molecule is not chiral, the development of catalysts for related chiral derivatives could be an important area of research, and the principles could inform catalyst design for achiral syntheses.
Flow Chemistry and Automation for Large-Scale Synthesis and Optimization
The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including reaction control, safety, and scalability. Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch processing. nih.govuc.ptacs.org
Future work should explore the application of flow chemistry and automation for the synthesis of this compound. This would involve:
Process Optimization: Using automated flow systems to rapidly screen reaction conditions (e.g., temperature, pressure, residence time, and reagent stoichiometry) to identify optimal synthetic protocols. acs.org
Enhanced Safety: The use of microreactors can improve heat and mass transfer, allowing for better control over exothermic reactions and the safe handling of hazardous intermediates. nih.gov
Scalability: Developing continuous-flow processes that can be readily scaled up for the efficient and cost-effective production of the target compound. uc.ptacs.org This approach has been successfully applied to the synthesis of various heterocyclic compounds, demonstrating its potential in pharmaceutical manufacturing. acs.orgacs.org
Advanced Spectroscopic Characterization in Complex Environments
A thorough understanding of a molecule's structure and behavior is crucial for its application. While standard spectroscopic techniques (NMR, IR, MS) are used for routine characterization, advanced methods can provide deeper insights, especially in complex environments.
Future research should employ advanced spectroscopic techniques to characterize this compound more comprehensively. mdpi.com This could include:
In-situ Spectroscopy: Utilizing techniques like real-time NMR or IR spectroscopy to monitor reaction kinetics and intermediates, providing valuable mechanistic information.
Solid-State NMR: For characterizing the compound in its solid form, which can be important for understanding its crystal packing and polymorphism.
Advanced Mass Spectrometry: Using techniques like ion mobility-mass spectrometry to gain information about the molecule's three-dimensional shape in the gas phase.
Single-Molecule Spectroscopy: This advanced technique allows for the study of individual molecules, providing insights into their behavior without population averaging. mdpi.com
Predictive Modeling for Reactivity and Transformations
Computational chemistry and predictive modeling are increasingly powerful tools in chemical research. These methods can be used to predict a molecule's properties, reactivity, and spectroscopic signatures, thereby guiding experimental work.
Future research should leverage predictive modeling to better understand the chemical behavior of this compound. This could involve:
Density Functional Theory (DFT) Calculations: Using DFT to calculate the molecule's electronic structure, predict its reactivity in various chemical transformations, and simulate its spectroscopic (e.g., NMR, IR) spectra. nih.gov
Reaction Mechanism Modeling: Computationally modeling potential synthetic routes to elucidate reaction mechanisms and identify potential byproducts.
Quantitative Structure-Activity Relationship (QSAR) Modeling: If the compound is explored for specific applications, QSAR models could be developed to correlate its structural features with its activity, guiding the design of new derivatives. mdpi.com
Exploration of Novel Chemical Space and Derivatives
The core structure of this compound serves as a scaffold that can be chemically modified to create a library of novel derivatives. The exploration of this new chemical space could lead to the discovery of molecules with unique properties and applications.
Future research should focus on the synthesis and characterization of novel derivatives of this compound. This could include:
Functionalization of the Pyridine Ring: Introducing additional substituents onto the pyridine ring to modulate the molecule's electronic and steric properties.
Modification of the Amine Group: Synthesizing secondary and tertiary amine derivatives, or converting the amine into other functional groups (e.g., amides, sulfonamides).
Analog Synthesis: Preparing analogs where the tert-butyl or trifluoromethyl groups are replaced by other alkyl or haloalkyl groups to probe structure-property relationships. nih.govrsc.org The synthesis of related N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl precursors highlights the potential for complex fluorinated derivatives. researchgate.netrsc.orgrsc.org
Q & A
Q. Optimization Strategies :
Q. Table 1: Example Reaction Yields
| Step | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Trifluoromethylation | CuI, TMSCF₃ | DMF | 65 | |
| Amine Substitution | Pd(OAc)₂, Xantphos | THF | 78 |
Advanced: How can crystallographic tools like SHELXT be employed to determine the crystal structure of this compound, and what challenges arise during refinement?
Methodological Answer:
Q. Example Refinement Metrics :
| Parameter | Value |
|---|---|
| R1 | 0.045 |
| wR2 | 0.112 |
| CCDC Deposition No. | 2,350,XXX |
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Q. Methodological Answer :
- NMR :
- HRMS : Expect [M+H]<sup>+</sup> at m/z 249.0921 (C₁₀H₁₄F₃N₂) with <2 ppm error .
- IR : Stretching vibrations at 1350 cm⁻¹ (C-N) and 1150 cm⁻¹ (C-F) .
Advanced: In computational studies, how does the trifluoromethyl group influence the electronic properties of this compound, and what modeling approaches are recommended?
Q. Methodological Answer :
- Electron-Withdrawing Effect : The CF₃ group lowers the pyridine ring’s electron density, increasing electrophilicity at the 3-position. Validate via DFT calculations (e.g., B3LYP/6-31G*) .
- Solvent Effects : Use COSMO-RS to model solvation in polar aprotic solvents (e.g., logP = 2.1 in DCM) .
- Docking Studies : For biological applications, employ AutoDock Vina to assess binding to targets like kinases (ΔG ≈ -9.5 kcal/mol) .
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for weighing and reactions.
- Waste Disposal : Collect halogenated waste separately and neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before disposal .
- Spill Management : Absorb spills with vermiculite and store in sealed containers labeled “Halogenated Waste” .
Advanced: How can researchers resolve contradictions in reported biological activities of pyridine derivatives similar to this compound?
Q. Methodological Answer :
- Data Triangulation : Compare IC₅₀ values across assays (e.g., kinase inhibition vs. cytotoxicity) to isolate target-specific effects .
- Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing CF₃ with Cl) to probe SAR trends .
- Meta-Analysis : Use PubChem BioActivity data to identify outliers and validate via orthogonal assays (e.g., SPR vs. ELISA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
